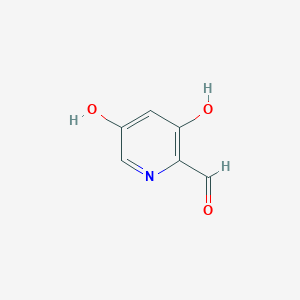
3,5-Dihydroxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxypicolinaldehyde is an organic compound with the molecular formula C6H5NO3 It is a derivative of picolinaldehyde, characterized by the presence of hydroxyl groups at the 3 and 5 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxypicolinaldehyde typically involves the hydroxylation of picolinaldehyde. One common method includes the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at the desired positions on the pyridine ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors like pyridine. The process includes steps such as nitration, reduction, and subsequent hydroxylation. The optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, is crucial to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Ethers, esters.
Scientific Research Applications
3,5-Dihydroxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3,5-Dihydroxypicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and cellular processes, contributing to its biological and chemical effects.
Comparison with Similar Compounds
3-Hydroxypicolinaldehyde: Lacks the additional hydroxyl group at the 5 position, resulting in different reactivity and applications.
5-Hydroxypicolinaldehyde:
Uniqueness: 3,5-Dihydroxypicolinaldehyde is unique due to the presence of two hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis and biological interactions. This dual functionality allows for more diverse applications compared to its mono-hydroxylated counterparts.
Properties
Molecular Formula |
C6H5NO3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3,5-dihydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-3,9-10H |
InChI Key |
GHVBKIPCRMKUIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















